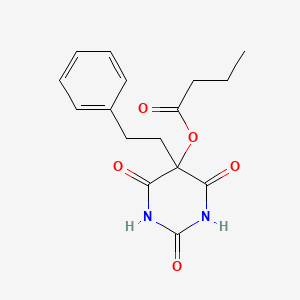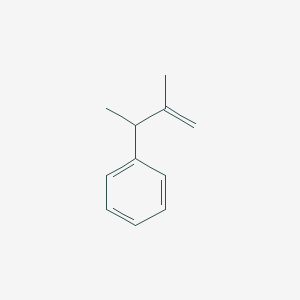
(3-Methylbut-3-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-phenyl-1-butene is an organic compound with the molecular formula C11H14. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as (3-methyl-2-butenyl)benzene and 3-methyl-1-phenyl-2-butene . It is a colorless liquid with a distinct aromatic odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-methyl-3-phenyl-1-butene can be synthesized through various methods. One common method involves the alkylation of benzene with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride. This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the isobutylene acts as the alkylating agent .
Industrial Production Methods
Industrial production of 2-methyl-3-phenyl-1-butene typically involves the catalytic dehydrogenation of 3-methyl-2-phenylbutane. This process uses a metal catalyst such as platinum or palladium supported on an inert material like alumina. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-3-phenyl-1-butene undergoes various chemical reactions, including:
Electrophilic Addition: The addition of halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to the double bond, leading to the formation of dihalides or alkyl halides.
Common Reagents and Conditions
Hydrogenation: Pd/C or PtO2 as catalysts, ethanol or acetic acid as solvents, and hydrogen gas at room temperature.
Oxidation: KMnO4 in aqueous solution or O3 in a solvent like dichloromethane at low temperatures.
Electrophilic Addition: Halogens or hydrogen halides in inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature.
Major Products Formed
Hydrogenation: 2-methyl-3-phenylbutane.
Oxidation: Corresponding alcohols, ketones, or carboxylic acids.
Electrophilic Addition: Dihalides or alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-phenyl-1-butene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methyl-3-phenyl-1-butene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-methyl-3-phenyl-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity patterns and biological activities, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
53172-83-1 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
3-methylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3 |
InChI-Schlüssel |
JAPAOLCNZLEEAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



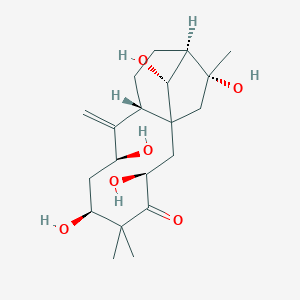
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
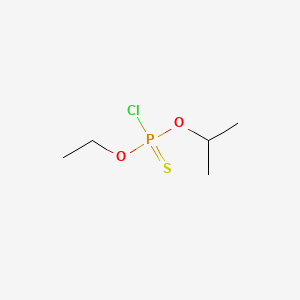
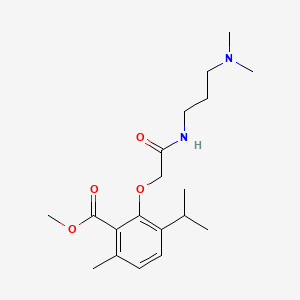




![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
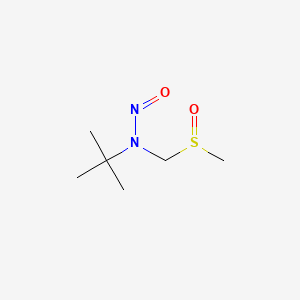
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)

